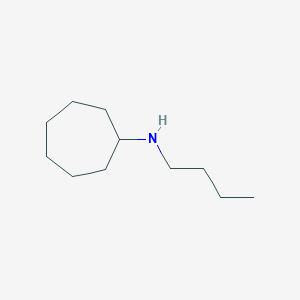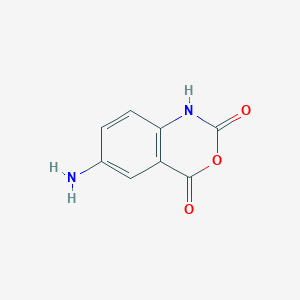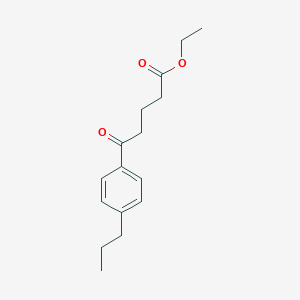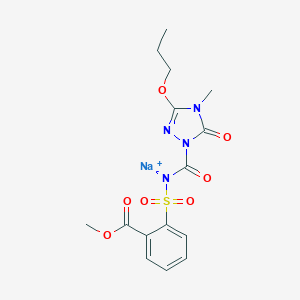
Propoxycarbazone-sodium
Vue d'ensemble
Description
Propoxycarbazone-sodium is a postemergence herbicide primarily used to control various annual and perennial grasses in rye, triticale, and wheat . Its efficacy is the result of the inhibition of the enzyme acetolactate synthase (ALS) in target plants .
Molecular Structure Analysis
The molecular formula of this compound is C15H17N4NaO7S . The IUPAC name is sodium; (2-methoxycarbonylphenyl)sulfonyl- (4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide . The molecular weight is 420.4 g/mol .Applications De Recherche Scientifique
Contrôle du brome velu dans les graminées vivaces
Le propoxycarbazone-sodium a été utilisé efficacement pour contrôler le brome velu (Bromus tectorum), une graminée annuelle envahissante, dans les graminées vivaces . Cette application est particulièrement utile dans les pâturages où l'établissement de graminées vivaces peut être compromis par les infestations de brome velu .
Utilisation dans les petites céréales
Le this compound est un herbicide sélectif actuellement étiqueté pour le contrôle du brome velu dans les petites céréales . Sa performance sur les peuplements de graminées vivaces établis dans les pâturages était inconnue jusqu'à des études récentes .
Intervalle de repousse et réponse à l'application post-levée
Des études ont été menées pour déterminer l'intervalle de repousse et la réponse à l'application post-levée de sept espèces de graminées vivaces au this compound . Les résultats ont montré que la tolérance des graminées aux deux produits, le this compound et l'imazapic, était bonne lorsqu'ils étaient appliqués 90 et 120 jours avant la plantation (DBP)
Mécanisme D'action
Target of Action
Propoxycarbazone-sodium primarily targets the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .
Mode of Action
This compound acts as a post-emergence herbicide . It inhibits the activity of the ALS enzyme, thereby disrupting the synthesis of BCAAs . This disruption leads to a deficiency of these essential amino acids, causing stunted growth and eventually leading to the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of BCAAs . By inhibiting the ALS enzyme, this compound prevents the production of these amino acids, which are vital for protein synthesis and plant growth .
Pharmacokinetics
This compound is highly soluble in water and mobile in soils . This high solubility and mobility allow it to be readily taken up by plants and translocated to the site of action . Its high mobility also means it has a high tendency to leach to groundwater .
Result of Action
The inhibition of ALS by this compound leads to a deficiency of BCAAs in plants . This deficiency disrupts protein synthesis and plant growth, causing the plants to become stunted and eventually die .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high solubility in water and mobility in soils can lead to leaching, particularly in areas with high rainfall . These characteristics can influence its distribution in the environment and its availability to plants .
Avantages Et Limitations Des Expériences En Laboratoire
Propoxycarbazone-sodium has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. It is also readily soluble in water, making it easy to use in aqueous solutions. However, it is toxic to humans and other mammals, so it should be handled with caution.
Orientations Futures
In the future, Propoxycarbazone-sodium may be used to study the effects of herbicides on other organisms, such as insects and fungi. It may also be used to study the effects of herbicides on soil fertility and microbial communities. Additionally, it may be used to study the effects of herbicides on aquatic ecosystems, such as lakes and rivers. Finally, it may be used to study the effects of herbicides on human health, including the potential for carcinogenicity.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Propoxycarbazone-sodium’s efficacy is the result of the inhibition of the enzyme acetolactate synthase (ALS) in target plants . This interaction disrupts the normal biochemical reactions within the plant, leading to its eventual death .
Cellular Effects
The effects of this compound on cells are primarily seen in its target organisms, plants. It inhibits the enzyme acetolactate synthase, which is crucial for the synthesis of certain amino acids in the plant . This disruption in amino acid production can lead to a halt in protein synthesis, affecting various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of the branched-chain amino acids leucine, isoleucine, and valine. By inhibiting this enzyme, this compound disrupts protein synthesis in the plant, leading to its death .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily seen in its degradation and its long-term effects on plants. While it is semi-volatile and not persistent in soil, it is persistent in aquatic systems . This suggests that it may have long-term effects on aquatic plants and potentially on the aquatic ecosystem.
Metabolic Pathways
As it inhibits the enzyme acetolactate synthase, it likely impacts the metabolic pathways involving the branched-chain amino acids leucine, isoleucine, and valine .
Transport and Distribution
This compound is highly soluble in water, which allows it to be easily transported and distributed in the environment . Within plants, it is likely transported via the plant’s vascular system to the sites where the acetolactate synthase enzyme is active.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Propoxycarbazone-sodium involves the reaction of Propoxycarbazone with sodium hydroxide.", "Starting Materials": [ "Propoxycarbazone", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve Propoxycarbazone in methanol", "Add sodium hydroxide solution to the above mixture and stir", "Heat the mixture under reflux for a few hours", "Cool the mixture and filter off the precipitate", "Wash the precipitate with water and dry to obtain Propoxycarbazone-sodium" ] } | |
Numéro CAS |
181274-15-7 |
Formule moléculaire |
C15H18N4NaO7S |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
sodium;(2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide |
InChI |
InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21); |
Clé InChI |
LNSXXOLAIATXPJ-UHFFFAOYSA-N |
SMILES isomérique |
CCCOC1=NN(C(=O)N1C)/C(=N/S(=O)(=O)C2=CC=CC=C2C(=O)OC)/[O-].[Na+] |
SMILES |
CCCOC1=NN(C(=O)N1C)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na+] |
SMILES canonique |
CCCOC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na] |
Color/Form |
Colorless crystalline powde |
Densité |
1.42 at 20 °C |
melting_point |
230-240 °C (decomposes) |
Autres numéros CAS |
181274-15-7 |
Pictogrammes |
Environmental Hazard |
Solubilité |
In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C) In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) |
Synonymes |
N-((2-(methoxycarbonyl)phenyl)sulfonyl)-4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid propoxycarbazone propoxycarbazone sodium sodium ((2-(methoxycarbonyl)phenyl)sulfonyl)((4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl)azanide sodium methyl 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)-amino)sulfonyl)benzoate |
Pression de vapeur |
1X10-8 Pa at 20 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propoxycarbazone-sodium work as a herbicide?
A1: this compound belongs to the sulfonylaminocarbonyltriazolinone (SCT) group of herbicides, which act as acetolactate synthase (ALS) inhibitors. [] ALS is a key enzyme in plants, responsible for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts BCAA production, ultimately leading to plant death. []
Q2: What are the common mechanisms of resistance to this compound in weeds?
A2: The most common resistance mechanism involves mutations in the ALS gene, altering the target site and reducing the herbicide's binding affinity. [, ] Another mechanism is enhanced metabolism, where plants break down the herbicide more rapidly, reducing its effectiveness. [, ]
Q3: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?
A3: Yes, cross-resistance has been observed. Studies have shown that weeds resistant to one ALS inhibitor, such as chlorsulfuron or sulfosulfuron, can also exhibit resistance to this compound. [, , ] The level of cross-resistance varies depending on the specific mutation in the ALS gene. [, ]
Q4: Are there any specific mutations linked to this compound resistance?
A4: Research has identified a specific mutation in the ALS gene, substituting proline with serine at position 197 (Pro197Ser), that confers resistance to this compound in Bromus tectorum (downy brome). [] This mutation has also been observed in other weed species. []
Q5: Can this compound be used to control herbicide-resistant biotypes of weeds?
A5: The effectiveness of this compound against resistant weeds depends on the specific resistance mechanism and the weed species. While it may provide control in some cases, in others, alternative herbicides or non-chemical control methods might be necessary. [, , ]
Q6: What is the persistence of this compound in the soil?
A6: The half-life of this compound in soil varies depending on factors like soil type, organic matter content, and environmental conditions. Studies show a half-life ranging from 31 to 54 days in different soil types. []
Q7: Does this compound pose any risk to subsequent crops in rotation?
A7: While this compound generally breaks down relatively quickly in the soil, there is a potential for carryover effects on sensitive crops. Studies suggest avoiding cultivating crops like winter oilseed rape after this compound application. []
Q8: Are there any environmental concerns regarding the use of this compound?
A8: Like most herbicides, this compound can have ecological impacts. It's crucial to use it responsibly, following recommended application rates and timings to minimize potential harm to non-target organisms and water resources. [, ]
Q9: What weeds are effectively controlled by this compound?
A9: this compound exhibits excellent control over various grass weeds, including downy brome (Bromus tectorum), cheat (Bromus secalinus), wild oat (Avena fatua), and black-grass (Alopecurus myosuroides). [, , , , ] It also demonstrates activity against some broadleaf weeds. []
Q10: Can this compound be used in combination with other herbicides?
A11: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and manage herbicide resistance. [, , , ] For example, it's used with mesosulfuron-methyl, iodosulfuron-methyl-sodium, and mefenpyr-diethyl in commercial formulations. [, , ]
Q11: Are there any adjuvants that enhance the efficacy of this compound?
A12: Studies have shown that certain adjuvants can improve the activity of this compound. Oil adjuvants, in particular, have been found to enhance its efficacy in controlling weeds like common oat. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



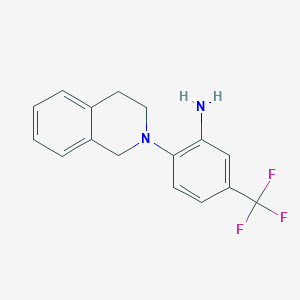



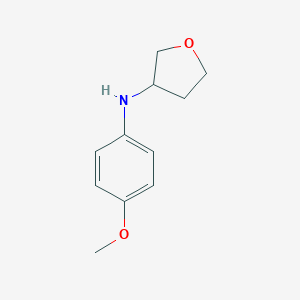
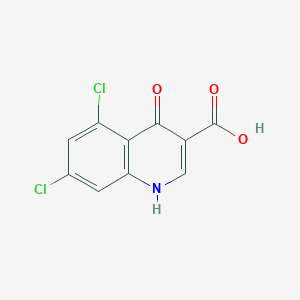
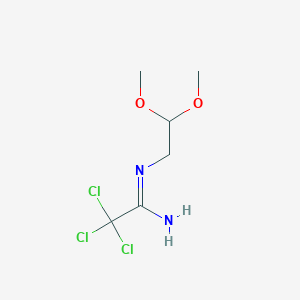
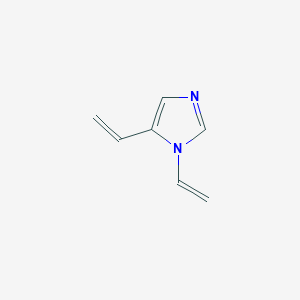
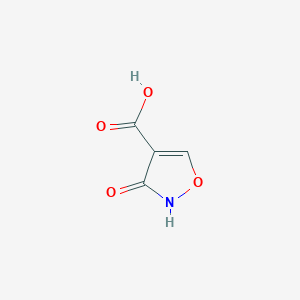
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
